4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
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Overview
Description
4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide is a complex organic compound that features a benzoxazole ring, a cyano group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of 5,7-dichloro-2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole core . This intermediate is then coupled with 3-bromo-4-cyanobenzene using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: DDQ in anhydrous conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes . This interaction often involves the cyano and fluorobenzamide groups, which can form hydrogen bonds and other non-covalent interactions with the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline
- 4-methoxyphenylboronic acid
- 2,3-dichloro-5,6-dicyano-1,4-benzoquinone
Uniqueness
4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide is unique due to its combination of a benzoxazole ring with a cyano and fluorobenzamide group. This unique structure imparts specific electronic properties and reactivity that are not commonly found in other compounds .
Properties
Molecular Formula |
C21H10Cl2FN3O2 |
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Molecular Weight |
426.2 g/mol |
IUPAC Name |
4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H10Cl2FN3O2/c22-13-8-16(23)19-18(9-13)27-21(29-19)12-2-1-3-14(7-12)26-20(28)15-5-4-11(10-25)6-17(15)24/h1-9H,(H,26,28) |
InChI Key |
VSEWAXUPKGQTOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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